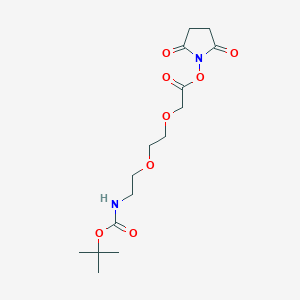![molecular formula C10H8ClN3O2S B1416472 {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176721-33-7](/img/structure/B1416472.png)
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Übersicht
Beschreibung
“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a chemical compound that contains a pyridine ring and a thiazole ring . It is a derivative of 2-Amino-5-chloropyridine , which is a beige to beige-brown crystalline powder . This compound can be used as a synthetic intermediate .
Synthesis Analysis
The synthesis of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” and its derivatives involves complex chemical reactions . For instance, one method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . Another method uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole .
Molecular Structure Analysis
The molecular structure of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is complex, with a molecular weight of 200.579 . It contains a pyridine ring and a thiazole ring . The InChI code for this compound is 1S/C7H5ClN2O3/c8-4-1-2-5 (9-3-4)10-6 (11)7 (12)13/h1-3H, (H,12,13) (H,9,10,11) .
Chemical Reactions Analysis
The chemical reactions involving “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” are complex and involve multiple steps . For example, it can be used to synthesize zopiclone, a member of a family of non-benzodiazepine GABAA receptor agonists .
Physical And Chemical Properties Analysis
“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The compound is stable under normal temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . Specifically, it has been used in the design of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Methods of Application : These derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Biologically Active Compounds
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of novel acetamides with 1,2,4-oxadiazole cycles.
- Methods of Application : The specific methods of synthesis are not detailed in the source.
- Results : The synthesized compounds have shown interesting biological properties.
Synthesis of Factor Xa Inhibitor
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used as a reactant or reagent in the synthesis of the blood coagulating enzyme factor Xa (FXa) inhibitor .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results : The synthesized compounds have shown promising properties as a Factor Xa inhibitor .
Preparation of Positron Emission Tomography (PET) Radioligand
- Scientific Field : Nuclear Medicine
- Application Summary : This compound has been used in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
- Methods of Application : The specific methods of preparation are not detailed in the source .
- Results : The prepared radioligand [11C]MK-1064 has shown potential in orexin-2 receptor imaging .
Safety And Hazards
This compound should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . The compound is classified under GHS07, GHS08, and GHS09, indicating that it can cause harm to the eyes, respiratory system, and aquatic environment .
Eigenschaften
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-6-1-2-8(12-4-6)14-10-13-7(5-17-10)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOGHRQAKIRMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid | |
CAS RN |
1176721-33-7 | |
| Record name | 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)







![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)
![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)
![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)
![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)